molecular formula C11H9ClS B12517499 Naphthalene, 1-[(chloromethyl)thio]- CAS No. 653602-02-9

Naphthalene, 1-[(chloromethyl)thio]-

Cat. No.: B12517499
CAS No.: 653602-02-9
M. Wt: 208.71 g/mol
InChI Key: ATSYOCIEYQWGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organosulfur Naphthalene (B1677914) Derivatives in Organic Synthesis

Organosulfur compounds, particularly those incorporating a naphthalene scaffold, are of considerable interest in organic synthesis and medicinal chemistry. The naphthalene moiety is a key structural feature in numerous bioactive compounds, including those with anticancer and antimicrobial properties. ijpsjournal.com The introduction of a sulfur-containing functional group can significantly modify the electronic and steric properties of the naphthalene system, leading to novel reactivity and biological activity.

Thioethers, for instance, are integral to many pharmaceuticals and natural products. researchgate.netnih.gov The development of new synthetic routes to thioethers is an active area of research, with a focus on creating these valuable C-S bonds more efficiently and with greater control over the molecular architecture. taylorandfrancis.compku.edu.cn Organosulfur naphthalene derivatives, therefore, serve as versatile building blocks for the construction of more complex molecules with potential applications in materials science and drug discovery. nih.govnih.gov

Contextualization within Halogenated Organic Thioethers

Naphthalene, 1-[(chloromethyl)thio]- can be classified as a halogenated organic thioether. This class of compounds is characterized by the presence of a sulfur atom bonded to an alkyl group that is substituted with one or more halogen atoms. The chloromethyl group in this particular molecule is a key feature, as the carbon-chlorine bond is susceptible to nucleophilic substitution reactions.

Overview of Academic Research Perspectives on Structured Naphthalene Compounds

The naphthalene ring system itself is a subject of intense academic research due to its unique electronic and structural properties. ijpsjournal.comacs.org As the simplest polycyclic aromatic hydrocarbon, its fused two-ring structure provides a rigid and planar scaffold that can be functionalized in various ways. ijpsjournal.comnih.gov Researchers are interested in how the electronic structure of naphthalene influences the properties of molecules in which it is incorporated. researchgate.net

Studies on structured naphthalene compounds often focus on their potential use in electronic materials, where the π-conjugated system of naphthalene can facilitate charge transport. acs.org The development of regioselective methods for the synthesis of substituted naphthalenes is a key area of investigation, as the position of substituents on the naphthalene core can have a profound impact on the molecule's properties. nih.gov Furthermore, the introduction of various functional groups onto the naphthalene scaffold is a common strategy for creating new ligands for catalysis and for developing novel therapeutic agents. nih.gov

Scope and Objectives of Research on Naphthalene, 1-[(chloromethyl)thio]-

While specific research on Naphthalene, 1-[(chloromethyl)thio]- is not widely published, the objectives of such research can be inferred from the chemistry of its constituent parts. A primary objective would likely be the development of a reliable synthetic route to this compound. This would likely involve the reaction of 1-(chloromethyl)naphthalene (B51744) with a suitable sulfur-containing nucleophile.

Subsequent research would likely explore the reactivity of Naphthalene, 1-[(chloromethyl)thio]-. The chloromethyl group is a reactive handle that could be used to attach the naphthalen-1-yl)methylthio moiety to other molecules of interest. The thioether linkage itself could also be the subject of investigation, for example, its oxidation to the corresponding sulfoxide (B87167) or sulfone, which would further diversify the range of accessible derivatives.

The potential applications of this compound and its derivatives would also be a key research focus. Given the biological activity of many naphthalene and organosulfur compounds, it is plausible that Naphthalene, 1-[(chloromethyl)thio]- or its derivatives could be investigated for their medicinal properties. ijpsjournal.comderpharmachemica.com Similarly, the presence of the naphthalene ring and the thioether group suggests potential applications in materials science, for example, as components of polymers or as ligands for metal complexes.

Chemical Data

Due to the limited availability of experimental data for Naphthalene, 1-[(chloromethyl)thio]-, the following table provides information for its likely precursor, 1-(Chloromethyl)naphthalene. This data is essential for any proposed synthesis of the target compound.

Table 1: Physicochemical Properties of 1-(Chloromethyl)naphthalene

PropertyValueSource
Molecular Formula C₁₁H₉Cl sigmaaldrich.comfda.gov
Molecular Weight 176.64 g/mol sigmaaldrich.comfda.gov
Appearance Deep brown solid sigmaaldrich.com
Melting Point 32 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 167-169 °C at 25 mmHg sigmaaldrich.comsigmaaldrich.com
Density 1.18 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.635 sigmaaldrich.com
CAS Number 86-52-2 sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethylsulfanyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClS/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSYOCIEYQWGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478029
Record name Naphthalene, 1-[(chloromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653602-02-9
Record name Naphthalene, 1-[(chloromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Naphthalene, 1 Chloromethyl Thio

Reactions at the Chloromethyl Group (–CH2Cl)

The primary site of reactivity in 1-(chloromethyl)naphthalene (B51744) is the carbon-chlorine bond of the chloromethyl group. This bond is susceptible to cleavage, allowing for the substitution of the chlorine atom by a variety of nucleophiles or the elimination of hydrogen chloride.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

1-(Chloromethyl)naphthalene readily undergoes nucleophilic substitution reactions. The operative mechanism, whether unimolecular (S(_N)1) or bimolecular (S(_N)2), is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. youtube.comorgsyn.org As a primary benzylic-type halide, it can proceed through either pathway, although the S(_N)2 mechanism is often favored with strong nucleophiles. youtube.comorgsyn.org The S(_N)1 pathway becomes more competitive under solvolytic conditions with weak nucleophiles due to the resonance stabilization of the resulting 1-naphthylmethyl carbocation by the adjacent naphthalene (B1677914) ring. youtube.comorgsyn.org

Reactions of 1-(chloromethyl)naphthalene with oxygen nucleophiles, such as water, alcohols, and carboxylates, lead to the formation of corresponding alcohols, ethers, and esters.

Under solvolytic conditions, for instance in aqueous ethanol, 1-(chloromethyl)naphthalene can undergo an S(_N)1 reaction where the solvent acts as the nucleophile. youtube.com The first and rate-determining step is the ionization of the C-Cl bond to form a resonance-stabilized 1-naphthylmethyl carbocation. This is followed by a rapid attack of the oxygen nucleophile (water or ethanol) on the carbocation.

A specific example is the catalytic oxidation of 1-(chloromethyl)naphthalene to 1-naphthaldehyde, where water acts as the oxygen source in the presence of a ruthenium catalyst. Although the primary product is the aldehyde, this reaction highlights the reactivity of the chloromethyl group towards oxygen-containing species under specific conditions.

The reaction with alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), proceeds to give the corresponding methyl ether. quora.com Given that methoxide is a strong nucleophile, this reaction is expected to follow an S(_N)2 pathway. quora.com

Table 1: Reactivity of 1-(Chloromethyl)naphthalene with Oxygen Nucleophiles

Nucleophile Reagent Example Product Probable Mechanism
Water H₂O (in solvolysis) 1-Naphthalenemethanol S(_N)1
Alcohols Ethanol (in solvolysis) 1-(Ethoxymethyl)naphthalene S(_N)1
Alkoxides Sodium Methoxide 1-(Methoxymethyl)naphthalene S(_N)2

A range of nitrogen nucleophiles react with 1-(chloromethyl)naphthalene to yield the corresponding N-substituted products. These reactions are of synthetic importance for the preparation of various nitrogen-containing naphthalenic compounds.

Kinetic studies on the reaction of 1-(chloromethyl)naphthalene with various substituted anilines in methanol have been conducted. The bimolecular rate constants and the negative values of the Hammett reaction constant (ρ) suggest a concerted S(_N)2 mechanism. chemicalbook.com The reaction proceeds via a transition state where the C-N bond formation and C-Cl bond breaking occur simultaneously. chemicalbook.com

Similarly, the reaction with other nitrogen nucleophiles like N-methylformamide in the presence of a base proceeds to give N-methyl-N-(1-naphthylmethyl)formamide, which is an intermediate in the synthesis of the antifungal drug terbinafine. The reaction of 1-chloromethylnaphthalene with aniline (B41778) derivatives in the presence of potassium carbonate also follows a nucleophilic substitution pathway to yield N-(naphthalen-1-ylmethyl)anilines. derpharmachemica.com

Table 2: Reactivity of 1-(Chloromethyl)naphthalene with Nitrogen Nucleophiles

Nucleophile Reagent Example Product Probable Mechanism
Amines Aniline N-(1-Naphthylmethyl)aniline S(_N)2 chemicalbook.com
Amides N-Methylformamide N-Methyl-N-(1-naphthylmethyl)formamide S(_N)2
Azides Sodium Azide 1-(Azidomethyl)naphthalene S(_N)2

Carbon nucleophiles, such as cyanide and enolates derived from activated methylene (B1212753) compounds, are effective for forming new carbon-carbon bonds with the 1-naphthylmethyl moiety.

The reaction with sodium or potassium cyanide is a classical method for the synthesis of 1-naphthaleneacetonitrile. This reaction typically proceeds via an S(_N)2 mechanism. 1-Naphthaleneacetonitrile is a valuable intermediate for the synthesis of other compounds like 1-naphthylacetic acid.

Palladium-catalyzed reactions with heteroarylacetonitriles have been shown to lead to either ortho- or para-acylated naphthalene products, demonstrating a more complex reactivity pattern that is controlled by the choice of ligand. chemicalbook.com This, however, deviates from a direct nucleophilic substitution at the chloromethyl carbon. Intermolecular nucleophilic dearomatization of 1-chloromethylnaphthalene with various activated methylene compounds has also been investigated. chemicalbook.com

Table 3: Reactivity of 1-(Chloromethyl)naphthalene with Carbon Nucleophiles

Nucleophile Reagent Example Product Probable Mechanism
Cyanide Sodium Cyanide 1-Naphthaleneacetonitrile S(_N)2
Malonic Ester Enolate Diethyl malonate + Base Diethyl 2-(1-naphthylmethyl)malonate S(_N)2

Sulfur nucleophiles are generally considered soft and highly nucleophilic, and they react readily with 1-(chloromethyl)naphthalene. rsc.org

The reaction with thiocyanate (B1210189) ion (SCN⁻) can potentially lead to two isomeric products, the thiocyanate and the isothiocyanate, due to the ambident nature of the nucleophile. The reaction of chloromethyl derivatives with potassium thiocyanate can yield a mixture of thiocyanates and isothiocyanates. scispace.com

Thiourea (B124793) reacts with 1-(chloromethyl)naphthalene to form an isothiouronium salt, which can then be hydrolyzed to yield 1-naphthalenethiol (B1663976). This is a common method for introducing a thiol group. The reaction of 1-bromonaphthalene (B1665260) with thiourea anion under photo-stimulation has been studied, indicating the formation of 1-(methylthio)naphthalene and bis(1-naphthyl) sulfide (B99878) after quenching. researchgate.net While the substrate is different, it highlights the reactivity of sulfur nucleophiles towards the naphthalene ring system.

Table 4: Reactivity of 1-(Chloromethyl)naphthalene with Sulfur Nucleophiles

Nucleophile Reagent Example Product Probable Mechanism
Thiocyanate Potassium Thiocyanate 1-(Thiocyanatomethyl)naphthalene / 1-(Isothiocyanatomethyl)naphthalene S(_N)2
Thiolates Sodium Thiophenoxide 1-Naphthylmethyl phenyl sulfide S(_N)2
Thiourea Thiourea S-(1-Naphthylmethyl)isothiouronium chloride S(_N)2

Elimination Reactions (e.g., HCl elimination)

Elimination reactions of 1-(chloromethyl)naphthalene, which would lead to the formation of a highly reactive exocyclic methylene intermediate, are less commonly reported than substitution reactions. Elimination reactions are generally favored by strong, sterically hindered bases and high temperatures. libretexts.orgopenstax.org

In principle, treatment of 1-(chloromethyl)naphthalene with a strong, non-nucleophilic base could induce the elimination of HCl. The mechanism could be either bimolecular (E2) or unimolecular (E1). An E2 mechanism would involve the concerted abstraction of a proton from the methyl group by the base and the departure of the chloride ion. An E1 mechanism would proceed through the formation of the 1-naphthylmethyl carbocation, followed by deprotonation. Given the primary nature of the substrate, an E2 pathway would generally be more likely with a strong base. libretexts.org

However, due to the high reactivity of the potential carbocation intermediate in an S(_N)1/E1 pathway and the accessibility of the primary carbon for S(_N)2 attack, substitution reactions often dominate over elimination. libretexts.org Specific studies detailing the conditions that favor elimination over substitution for 1-(chloromethyl)naphthalene are not extensively documented in the readily available literature. The competition between substitution and elimination is a general theme in the chemistry of alkyl halides, and for primary substrates like 1-(chloromethyl)naphthalene, S(_N)2 reactions are typically the major pathway unless a very bulky, strong base is employed. libretexts.org

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond in Naphthalene, 1-[(chloromethyl)thio]- is susceptible to homolytic cleavage under radical conditions, a reaction characteristic of α-chloro sulfides. This cleavage results in the formation of a stabilized α-thio carbon-centered radical. The stability of this radical intermediate is attributed to the capto-dative effect, where both the electron-withdrawing chlorine atom and the electron-donating sulfur atom can stabilize the radical center.

Initiation of such radical reactions can be achieved through the use of radical initiators, such as those containing a peroxide group, or via photochemical methods. Once formed, the 1-(naphthalen-1-ylthiomethyl) radical can participate in various subsequent reactions, including hydrogen atom abstraction, addition to unsaturated systems, or coupling with other radical species. The specific reaction pathway is dependent on the reaction conditions and the nature of the other species present in the reaction mixture. The C-Cl bond cleavage is a key step in many radical-mediated functionalizations of α-chloro sulfides.

Reactions at the Sulfur Atom (–S–)

The sulfur atom in Naphthalene, 1-[(chloromethyl)thio]- is a key center of reactivity, capable of undergoing oxidation, alkylation, acylation, and coordination with metal ions.

The sulfur atom in aryl sulfides can be readily oxidized to form the corresponding sulfoxides and, subsequently, sulfones. acsgcipr.org This transformation is typically achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective preparation of either the sulfoxide (B87167) or the sulfone by controlling the stoichiometry of the oxidant and the reaction conditions. acsgcipr.org

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and sodium periodate (B1199274) (NaIO₄). acsgcipr.orgresearchgate.netorganic-chemistry.org The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The resulting sulfoxide, Naphthalene, 1-[(chloromethyl)sulfinyl]-, is more resistant to oxidation than the parent sulfide, but further oxidation to the sulfone, Naphthalene, 1-[(chloromethyl)sulfonyl]-, can be achieved under more forcing conditions or with stronger oxidizing agents. nih.gov

Table 1: Representative Oxidation of Aryl Sulfides

SubstrateOxidizing AgentProductYield (%)
Diphenyl sulfideH₂O₂ / TaC₂Diphenyl sulfoxideHigh
Diphenyl sulfideH₂O₂ / NbCDiphenyl sulfoneHigh
p-Halogenated sulfidesNaClO₂ / HClCorresponding sulfones82-86
p-Methoxy substituted sulfideNaClO₂ / HClCorresponding sulfone60

The sulfur atom of Naphthalene, 1-[(chloromethyl)thio]- possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with electrophiles such as alkyl halides in S-alkylation reactions to form sulfonium (B1226848) salts. libretexts.orglibretexts.org For example, treatment with an alkyl halide (R-X) would yield a 1-[(chloromethyl)(alkyl)thionia]naphthalene salt. These sulfonium salts can be stable, isolable compounds. pressbooks.pub

Similarly, S-acylation can occur with acylating agents, although this is less common for simple thioethers. This reaction would involve the attack of the sulfur atom on the carbonyl carbon of an acyl halide or anhydride, leading to the formation of an acylsulfonium salt. These species are often highly reactive intermediates.

Table 2: Examples of S-Alkylation of Sulfides

SulfideAlkylating AgentProduct Type
Dialkyl sulfidePrimary alkyl halideTrialkylsulfonium salt
Aryl alkyl sulfideAlkyl halideAryl(dialkyl)sulfonium salt

Thioethers are well-known ligands in coordination chemistry, capable of binding to a variety of transition metals through the sulfur atom's lone pairs. nih.govcapes.gov.br The sulfur atom in Naphthalene, 1-[(chloromethyl)thio]- can therefore act as a soft ligand, showing a preference for soft metal ions such as Pd(II), Pt(II), and Hg(II). The coordination can lead to the formation of stable metal complexes. The presence of both the "soft" sulfur donor and the "hard" naphthalene π-system could lead to interesting coordination modes and potentially catalytic applications of the resulting metal complexes.

Reactivity of the Naphthalene Ring System

The -S-CH₂Cl substituent on the naphthalene ring influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effect of this group is a combination of the properties of the sulfur atom and the chloromethyl group.

The sulfur atom, with its lone pairs, can donate electron density to the aromatic ring through resonance, which is an activating effect and directs incoming electrophiles to the ortho and para positions. ulethbridge.caorganicchemistrytutor.com In the case of a 1-substituted naphthalene, this would direct electrophiles primarily to the 4-position (para) and to a lesser extent the 2-position (ortho).

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupNatureDirecting Effect
-SR (Thioether)Activating (by resonance)Ortho, Para-directing
-CH₂Cl (Chloromethyl)Deactivating (by induction)Meta-directing (if attached directly to the ring)
-S-CH₂ClDeactivating (overall), but ortho, para-directingOrtho, Para-directing

Addition Reactions to the Aromatic Core

Currently, there is a notable absence of documented research specifically detailing addition reactions directly to the aromatic core of Naphthalene, 1-[(chloromethyl)thio]-. The existing body of scientific literature does not provide examples or studies of electrophilic or nucleophilic addition to the naphthalene ring system of this particular molecule. The reactivity of the chloromethylthio group appears to be the primary focus of investigations, with the aromatic core behaving as a stable substituent.

Mechanistic Studies and Reaction Pathways

The mechanistic exploration of Naphthalene, 1-[(chloromethyl)thio]- has centered on the transformations involving the reactive chloromethylthio side chain.

Detailed studies on the reaction mechanisms involving Naphthalene, 1-[(chloromethyl)thio]- are not extensively available. However, based on the reactivity of analogous compounds such as 1-chloromethylnaphthalene, it is plausible that reactions proceed through intermediates where the side chain plays a crucial role. For instance, in palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes, the formation of benzylpalladium intermediates has been identified. These can exist as either η³-benzylpalladium or η¹-benzylpalladium intermediates, influencing the course of nucleophilic aromatic substitution. chemicalbook.com

Quantitative data regarding the kinetics and thermodynamics of transformation processes for Naphthalene, 1-[(chloromethyl)thio]- are not specifically reported in the available literature. However, kinetic studies on the related compound, 1-chloromethylnaphthalene (1-CMN), in its reaction with anilines, indicate a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rates have been shown to be influenced by the solvent's dielectric constant and temperature, with the reaction constant (ρ) being temperature-dependent. ias.ac.in For example, the ρ values for the reaction with anilines were found to be -0.737, -0.707, and -0.639 at 35, 40, and 45°C, respectively. ias.ac.in An isokinetic relationship was also established, suggesting a consistent reaction mechanism across the series of anilines studied. ias.ac.in While this data pertains to a different compound, it provides a framework for hypothetically considering the kinetic behavior of Naphthalene, 1-[(chloromethyl)thio]- in similar nucleophilic substitution reactions.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For Naphthalene (B1677914), 1-[(chloromethyl)thio]-, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of Naphthalene, 1-[(chloromethyl)thio]- is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring system and the aliphatic protons of the chloromethyl group. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. Based on data from related naphthalene derivatives, the chemical shifts for these protons are predicted to be in the range of δ 7.0-8.5 ppm. The protons on the chloromethyl group (-CH₂Cl) are anticipated to appear as a singlet further downfield, likely in the region of δ 4.5-5.5 ppm, owing to the deshielding effects of the adjacent sulfur and chlorine atoms.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Naphthalene H7.0 - 8.5Multiplet
-S-CH ₂-Cl4.5 - 5.5Singlet

Note: The exact chemical shifts and coupling constants would require experimental verification.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For Naphthalene, 1-[(chloromethyl)thio]-, distinct signals are expected for the ten carbons of the naphthalene ring and the single carbon of the chloromethyl group. The aromatic carbons are predicted to resonate in the δ 120-140 ppm range. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the aliphatic region, with a predicted chemical shift between δ 40-50 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Naphthalene C120 - 140
-S-C H₂-Cl40 - 50

Note: These are predicted values and require experimental confirmation.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the proton signals of the naphthalene ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the attachment of the -S-CH₂Cl group to the C1 position of the naphthalene ring by showing a correlation between the -CH₂- protons and the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the naphthalene ring by observing through-space interactions between nearby protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of Naphthalene, 1-[(chloromethyl)thio]- is predicted to show several characteristic absorption bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration, characteristic of the thioether linkage, is anticipated in the range of 600-800 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to be observed in a similar region, typically between 600-800 cm⁻¹.

Predicted FT-IR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1400 - 1600
C-S Stretch600 - 800
C-Cl Stretch600 - 800

Note: These are predicted frequency ranges.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of Naphthalene, 1-[(chloromethyl)thio]- would also be expected to show the characteristic bands for the aromatic ring and the thioether linkage. The aromatic C-H and C=C stretching vibrations would be visible, often with different relative intensities compared to the FT-IR spectrum. The C-S stretching vibration is typically a strong band in the Raman spectrum and would be a key indicator of the thioether group. rsc.org

Predicted Raman Data

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1400 - 1600
C-S Stretch600 - 800

Note: These are predicted frequency ranges and relative intensities may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing critical information about a molecule's mass-to-charge ratio (m/z), which allows for the determination of its molecular weight and elemental composition. For a compound like Naphthalene, 1-[(chloromethyl)thio]-, this technique would be fundamental in confirming its identity and exploring its chemical stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. By measuring the m/z value to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For Naphthalene, 1-[(chloromethyl)thio]-, with a chemical formula of C₁₁H₉ClS, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S). This calculated mass would then be compared to the experimentally measured mass from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), would provide strong evidence for the proposed elemental formula.

Table 1: Theoretical Isotopic Mass Data for Naphthalene, 1-[(chloromethyl)thio]- (C₁₁H₉ClS)

Isotope Formula Exact Mass (Da) Relative Abundance (%)
C₁₁H₉³⁵Cl³²S 224.0113 100.0
C₁₁H₉³⁷Cl³²S 225.0084 32.0
C₁₁H₉³⁵Cl³⁴S 226.0070 4.5

Note: This table represents theoretical data. Specific experimental data for this compound is not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS), or MS², is a powerful technique used to deduce the structural components of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing how its atoms are connected.

For Naphthalene, 1-[(chloromethyl)thio]-, the molecular ion [C₁₁H₉ClS]⁺ would be selected as the precursor. Its fragmentation would likely proceed through the cleavage of the weakest bonds. Expected fragmentation pathways could include:

Loss of the chloromethyl group (-CH₂Cl): This would result in the formation of a naphthylthio cation [C₁₀H₇S]⁺.

Cleavage of the C-S bond: This could lead to the formation of a naphthylmethyl cation [C₁₁H₉]⁺ and a chlorothio radical.

Loss of a chlorine radical: This would generate the [M-Cl]⁺ ion.

Analyzing the m/z values of these product ions would allow for the piecing together of the compound's structural puzzle. However, without experimental MS/MS spectra, this proposed fragmentation pathway remains hypothetical.

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

For this analysis to be applicable, Naphthalene, 1-[(chloromethyl)thio]- must first be obtained as a single crystal of suitable quality. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to generate an electron density map. From this map, the positions of the individual atoms can be determined with high precision.

Should a crystal structure be determined, it would provide unequivocal proof of the compound's connectivity and stereochemistry. It would reveal the geometry around the sulfur atom, the orientation of the chloromethyl group relative to the naphthalene ring, and the packing of the molecules in the crystal lattice. Currently, no published X-ray crystallographic data for Naphthalene, 1-[(chloromethyl)thio]- is available in open scientific databases.

Table 2: Compound Names Mentioned

Compound Name

Computational Chemistry and Theoretical Studies of Naphthalene, 1 Chloromethyl Thio

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular structure and properties. However, specific studies applying these methods to Naphthalene (B1677914), 1-[(chloromethyl)thio]- have not been reported.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. This approach could be used to determine the optimal bond lengths, bond angles, and dihedral angles of Naphthalene, 1-[(chloromethyl)thio]-. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The resulting optimized geometry would represent the lowest energy structure of the molecule in the gas phase. Without published research, specific optimized geometric parameters for this compound remain uncalculated.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide a high-accuracy description of the electronic structure and energetics of Naphthalene, 1-[(chloromethyl)thio]-. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to calculate properties like the total energy, ionization potential, and electron affinity. These calculations are computationally intensive but offer a rigorous theoretical benchmark. To date, no such ab initio studies have been published for this specific molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, identifying electrophilic and nucleophilic sites. For Naphthalene, 1-[(chloromethyl)thio]-, the specific energies of these orbitals and the charge distribution have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data

No published data is available for Naphthalene, 1-[(chloromethyl)thio]-. The following table is a template illustrating how such data would be presented if a computational study were performed.

ParameterHypothetical Value (eV)
HOMO EnergyNot Available
LUMO EnergyNot Available
HOMO-LUMO GapNot Available

Quantum chemical calculations can predict various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to atomic displacements. These predicted spectra can be invaluable for interpreting experimental data. However, no such predictive studies for Naphthalene, 1-[(chloromethyl)thio]- are available.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

This table is for illustrative purposes only, as no specific computational data for Naphthalene, 1-[(chloromethyl)thio]- has been published.

Carbon AtomPredicted Chemical Shift (ppm)
Naphthyl C1Not Available
Naphthyl C2Not Available
...Not Available
Chloromethyl CNot Available

Conformational Analysis and Potential Energy Surfaces

The Naphthalene, 1-[(chloromethyl)thio]- molecule possesses several rotatable bonds, particularly around the thioether linkage. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to construct a potential energy surface (PES). This surface would identify the lowest-energy conformers (global and local minima) and the energy barriers to rotation (saddle points). Such an analysis is critical for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. This type of detailed conformational study has not been documented for Naphthalene, 1-[(chloromethyl)thio]-.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the energetic profile of a chemical reaction, providing a detailed mechanism. For Naphthalene, 1-[(chloromethyl)thio]-, one could theoretically model reactions such as nucleophilic substitution at the chloromethyl group. This would involve identifying the structures and energies of the reactants, products, and any intermediates, as well as locating the transition state structure that connects them. Characterizing the transition state through frequency calculations (confirming a single imaginary frequency) is essential for verifying it as a true saddle point on the PES and for calculating reaction rate constants. As with other computational aspects, specific research on the reaction pathways of Naphthalene, 1-[(chloromethyl)thio]- is not available.

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical studies were found for the compound Naphthalene, 1-[(chloromethyl)thio]- . Consequently, data pertaining to its electronic properties, molecular interactions, polarizability, hyperpolarizability, or non-covalent interactions within molecular aggregates is not available.

The requested article sections rely on the existence of such research. Without published studies on this specific molecule, it is not possible to provide scientifically accurate information or data tables for the outlined topics. General principles of computational chemistry exist, but applying them to this compound without specific research would be speculative and fall outside the scope of the instructions.

Further research or new computational studies would be required to generate the data necessary to fulfill the requested article outline.

Potential Applications in Advanced Materials Science

Building Block for Polymer Synthesis

No data available.

No data available.

Precursor for Functional Organic Materials

No data available.

No data available.

Role in Organic Electronics and Optoelectronics

No data available.

Components in Organic Light-Emitting Diodes (OLEDs)

No studies were found that describe the synthesis or evaluation of Naphthalene (B1677914), 1-[(chloromethyl)thio]- for OLED applications. Research on other naphthalene derivatives, such as 1,4-naphthalene-based co-polymers and (N-naphthyl)-1,8-naphthalimides, has shown that the naphthalene moiety can be a useful building block for blue-light-emitting materials in OLEDs. However, there is no corresponding data for Naphthalene, 1-[(chloromethyl)thio]-.

Materials for Organic Photovoltaics (OPVs)

Similarly, the scientific literature lacks information on the application of Naphthalene, 1-[(chloromethyl)thio]- in organic photovoltaics. The potential for naphthalene derivatives in OPVs has been explored, with compounds like naphthalene dithiol being used as additives to reduce recombination and improve stability in organic solar cells. Additionally, naphthalene diimide-based polymers have been developed as cathode interlayers in polymer solar cells. Despite these related advancements, no research has been published on the specific use of Naphthalene, 1-[(chloromethyl)thio]- in OPV active layers, interlayers, or as an additive.

Advanced Sensing and Molecular Probe Development

There is no documented research on the development or use of Naphthalene, 1-[(chloromethyl)thio]- as an advanced sensor or molecular probe. The inherent fluorescence of the naphthalene core is a feature often exploited in the design of chemical sensors. For instance, naphthalene diimide derivatives have been successfully developed as fluorescent probes for sensing thiols. The presence of a reactive chloromethyl group and a sulfur atom in Naphthalene, 1-[(chloromethyl)thio]- might suggest potential for designing probes that react with specific analytes, but no such applications have been realized or reported in the available literature.

Information regarding the chemical compound "Naphthalene, 1-[(chloromethyl)thio]-" is not available in the reviewed scientific literature and chemical databases.

Following a comprehensive search for the compound "Naphthalene, 1-[(chloromethyl)thio]-," it has been determined that there is no readily available scientific information regarding its synthesis, reactivity, or properties. As a result, it is not possible to generate an article that adheres to the provided outline on future research directions and challenges for this specific molecule.

The search encompassed various chemical and scientific databases, as well as scholarly articles, and yielded no specific data for "Naphthalene, 1-[(chloromethyl)thio]-." The provided outline requires in-depth, scientifically accurate content for each section and subsection, which cannot be fulfilled without existing research on the compound .

It is possible that "Naphthalene, 1-[(chloromethyl)thio]-" is a novel or highly specialized compound with limited public research, or that the provided name contains a typographical error. The closely related and well-documented compound, "1-Chloromethyl naphthalene," is a known versatile chemical intermediate. However, per the strict instructions to focus solely on "Naphthalene, 1-[(chloromethyl)thio]-," no further information can be provided.

Therefore, the requested article on the future research directions and challenges for "Naphthalene, 1-[(chloromethyl)thio]-" cannot be generated at this time due to the absence of foundational scientific data.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-[(chloromethyl)thio]-naphthalene, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or chloromethylation reactions. For example, chloromethylation of naphthalene derivatives using paraformaldehyde (CH₂O) and hydrochloric acid under mild conditions yields 1-(chloromethyl)naphthalene intermediates, which can be further functionalized . Optimize reaction efficiency by controlling stoichiometry (e.g., molar ratios of reagents), temperature (typically 40–80°C), and catalysis (e.g., ZnCl₂). Monitor purity via thin-layer chromatography (TLC) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy.

Q. How should researchers characterize the physicochemical properties of 1-[(chloromethyl)thio]-naphthalene?

  • Methodological Answer : Key properties include:

  • Density : ~1.2 g/cm³ (measured via pycnometry) .
  • Boiling point : ~291.5°C (determined using differential scanning calorimetry) .
  • Spectroscopic profiles : Use FT-IR (e.g., C-Cl stretching at ~600–800 cm⁻¹) and Raman spectroscopy to identify functional groups. Compare experimental data with computational simulations (e.g., DFT calculations) to validate assignments .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent degradation via hydrolysis or photolysis. Regularly assess stability using high-performance liquid chromatography (HPLC) to detect impurities over time .

Advanced Research Questions

Q. How can researchers design a robust toxicokinetic study for 1-[(chloromethyl)thio]-naphthalene exposure in animal models?

  • Methodological Answer :

  • Exposure routes : Prioritize inhalation, oral, and dermal routes based on environmental relevance (see Table B-1 in for inclusion criteria) .
  • Dose selection : Conduct preliminary range-finding studies to identify NOAEL/LOAEL (No/Lowest Observed Adverse Effect Levels). Use log-dose spacing for accuracy.
  • Sampling : Collect blood/tissue samples at timed intervals (e.g., 0, 1, 6, 24 hrs post-exposure) to analyze absorption, distribution, metabolism, and excretion (ADME) via LC-MS/MS .

Q. How to resolve contradictions in reported toxicity data across studies?

  • Methodological Answer :

  • Risk of bias assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate study quality. Criteria include randomization, blinding, and completeness of outcome data .
  • Confidence grading : Classify studies as High/Moderate/Low based on adherence to experimental rigor (e.g., ≥3 "yes" responses in bias assessments indicate Moderate Confidence) .
  • Meta-analysis : Pool data from high-confidence studies using random-effects models to account for heterogeneity. Adjust for covariates like species/strain differences (e.g., murine vs. primate metabolism) .

Q. What mechanistic approaches are suitable for studying genomic toxicity of this compound?

  • Methodological Answer :

  • In vitro assays : Use Ames test (bacterial reverse mutation) and Comet assay (DNA strand breaks in mammalian cells) to assess mutagenicity.
  • Transcriptomic profiling : Apply RNA-seq to identify dysregulated pathways (e.g., oxidative stress response, apoptosis). Validate key targets (e.g., CYP450 enzymes) via qPCR .
  • Epigenetic analysis : Perform ChIP-seq for histone modifications (e.g., H3K27ac) to evaluate chromatin remodeling effects .

Data Analysis and Reproducibility

Q. How to standardize environmental fate data for 1-[(chloromethyl)thio]-naphthalene across heterogeneous studies?

  • Methodological Answer :

  • Data extraction : Use templates (Table C-2) to systematically collect parameters like biodegradation half-life, partition coefficients (log Kow), and soil adsorption constants (Koc) .
  • Normalization : Adjust values for temperature/pH using Arrhenius equations or linear free-energy relationships (LFERs).
  • Inter-laboratory validation : Participate in round-robin testing with standardized reference materials (e.g., NIST-certified samples) .

Q. What statistical methods are recommended for analyzing dose-response relationships in inhalation toxicity studies?

  • Methodological Answer :

  • Model fitting : Use PROAST or BMDS software for benchmark dose (BMD) modeling. Select Hill or log-logistic models based on Akaike Information Criterion (AIC).
  • Uncertainty factors : Apply Bayesian hierarchical models to incorporate interspecies and intraspecies variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.